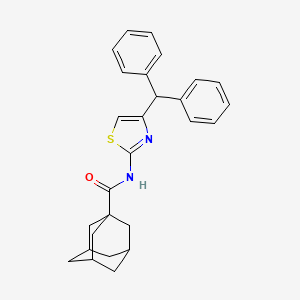

N-(4-苯并二甲基-1,3-噻唑-2-基)金刚烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

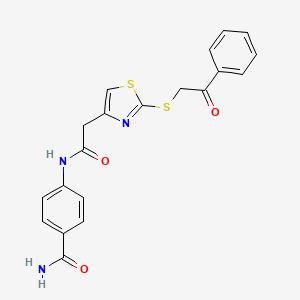

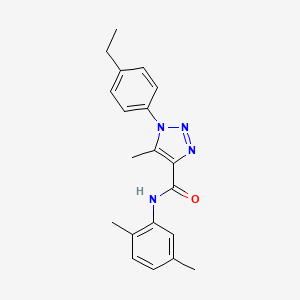

The compound N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide is a derivative of adamantane, which is a bulky, rigid, and diamondoid structure. Adamantane derivatives are known for their biological activities and have been studied for various therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the adamantane moiety is a common feature in the synthesized compounds, which suggests that the compound of interest may also possess significant biological properties.

Synthesis Analysis

The synthesis of adamantane derivatives has been explored in the provided papers. For instance, a microwave-assisted three-component one-pot cyclocondensation method was used to synthesize N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl group . Another method involved the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride and other reagents at elevated temperatures . These methods highlight the versatility and adaptability of synthetic approaches for creating adamantane derivatives, which could be applicable to the synthesis of N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide.

Molecular Structure Analysis

The molecular structures of adamantane derivatives are typically confirmed using spectral and elemental analysis . Techniques such as FT-IR, H-NMR, and C-NMR spectroscopy are employed to ascertain the structural integrity and purity of the synthesized compounds. These techniques would be essential in analyzing the molecular structure of N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide to ensure its correct synthesis and to identify any potential impurities or by-products.

Chemical Reactions Analysis

Adamantane derivatives can participate in various chemical reactions due to the presence of functional groups that can be modified or reacted with other chemical entities. The papers provided do not detail specific reactions for the compound , but they do suggest that adamantane derivatives can be synthesized through reactions involving carboxylic acids and amines . This implies that N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide could also undergo similar reactions, potentially leading to a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantane core as well as the substituents attached to it. The provided papers do not offer specific data on the physical and chemical properties of N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide. However, they do report on the biological activity of similar compounds, suggesting that these derivatives can exhibit significant antiviral and antimicrobial activities . Additionally, the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of these compounds are evaluated to predict their therapeutic potential and safety profile .

科学研究应用

抗病毒活性: 微波辅助合成方法导致了带有金刚烷部分的化合物的产生,该化合物对甲型和乙型流感病毒表现出抗病毒活性。具体而言,化合物 N-(2,8-二甲基-3-氧代-1-硫-4-氮杂螺[4.5]癸-4-基)金刚烷-1-甲酰胺被确定为一种有效的抑制剂,表明其作为流感病毒融合抑制剂的作用 (Göktaş 等,2012).

催化合成: 通过使金刚烷-1-羧酸与芳香胺反应,在三氯化磷的促进下,实现了 N-芳基(苄基)金刚烷-1-甲酰胺的合成。这个过程展示了生产金刚烷衍生物的有效方法 (Shishkin 等,2020).

杂环衍生物合成: 进行了带有金刚烷部分的新型苯并咪唑、碳酰肼和恶二唑衍生物的合成研究,揭示了这些复杂分子结构的产生途径 (Soselia 等,2020).

金刚烷化嘧啶: 使用 Biginelli 反应,合成了金刚烷化嘧啶,可用于产生噻唑并[3,2-a]嘧啶衍生物。这突出了金刚烷在合成复杂杂环化合物中的多功能性 (Lashmanova 等,2016).

非共价相互作用研究: 对金刚烷-1,3,4-噻二唑衍生物中非共价相互作用性质的研究提供了对这些化合物分子相互作用和结构行为的见解 (El-Emam 等,2020).

抗癌剂合成: 对新型同哌嗪衍生物的合成和生物学评价的研究,包括苯并二甲基-N-(3-氯苯基)-1,4-二氮杂环-1-甲酰胺,揭示了有希望的抗癌活性 (Teimoori 等,2011).

脲和等排异构体: 对含有金刚烷片段的 N,N'-二取代脲的研究展示了一种合成对称和不对称取代脲的方法,扩大了基于金刚烷的化合物的范围 (Danilov 等,2020).

抗菌和抗增殖活性: 金刚烷化化合物如 4-(金刚烷-1-基)-1-芳基亚甲基-3-硫代氨基脲表现出显着的抗菌和抗真菌活性。这些发现表明金刚烷衍生物在开发新的抗菌剂中的潜力 (Al-Mutairi 等,2019).

安全和危害

未来方向

属性

IUPAC Name |

N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2OS/c30-25(27-14-18-11-19(15-27)13-20(12-18)16-27)29-26-28-23(17-31-26)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,17-20,24H,11-16H2,(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIQQLJWOUJLQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2507239.png)

![N-Methyl-N-[2-oxo-2-[[1-[3-(trifluoromethyl)phenyl]cyclobutyl]amino]ethyl]prop-2-enamide](/img/structure/B2507240.png)

![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide](/img/structure/B2507244.png)

![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2507249.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2507259.png)